

Replicating Key Experiments from Tapotoclax Clinical Trials: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Tapotoclax*

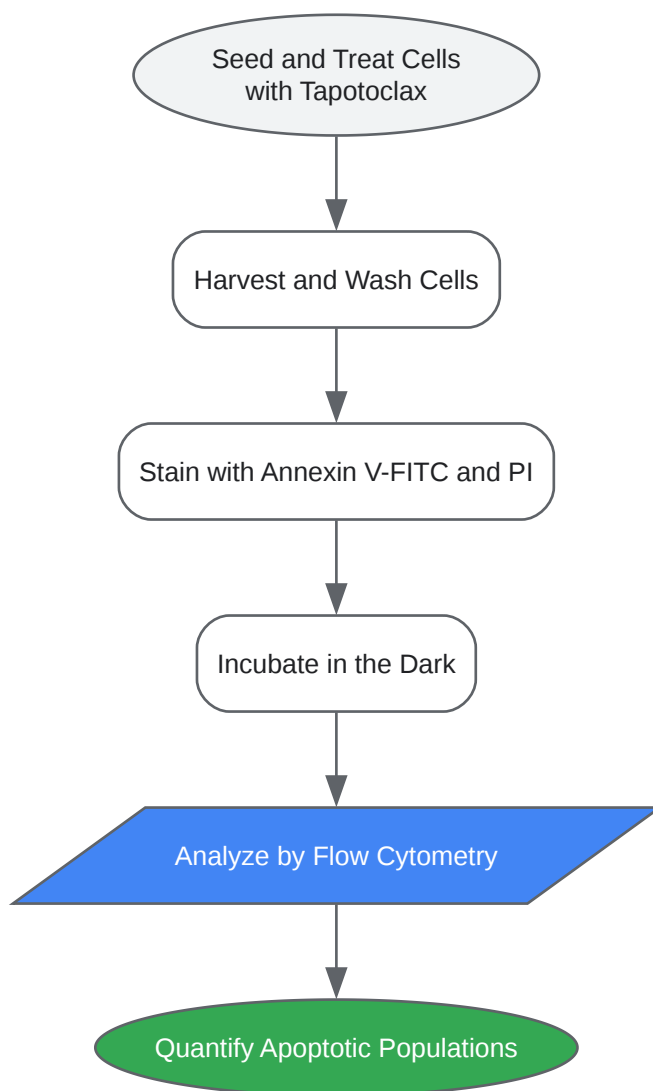
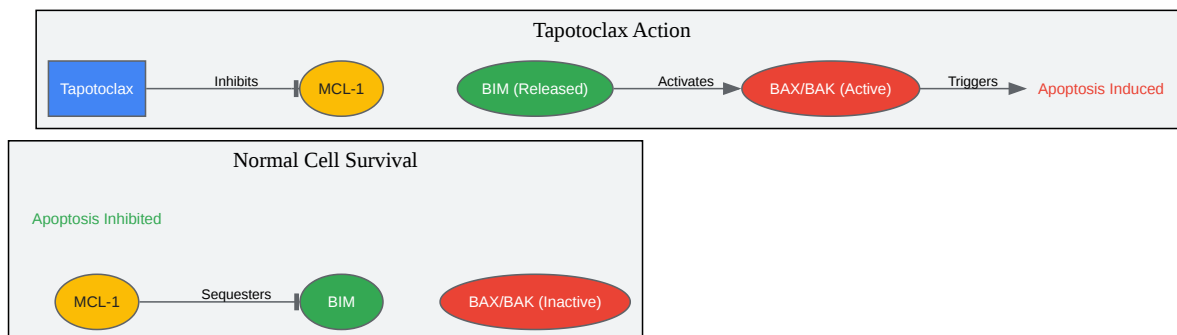
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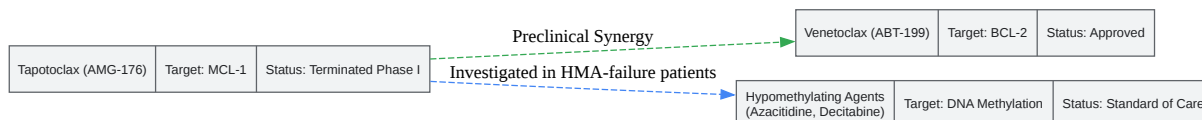
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For researchers, scientists, and drug development professionals, this guide provides a comparative framework for replicating key in vitro experiments from the clinical trials of **Tapotoclax** (AMG-176), a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document outlines detailed methodologies for essential assays, presents available data in a structured format, and offers a comparison with other relevant anti-cancer agents.

Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway

Tapotoclax functions by selectively binding to the BH3-binding groove of MCL-1, a key pro-survival protein of the BCL-2 family. This action disrupts the interaction between MCL-1 and the pro-apoptotic protein BIM (BCL-2-like 11). The release of BIM allows for the activation of BAX and BAK, which oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.^[1]





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References

- 1. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
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